1,2-Dihydroneurosporene

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

1,2-Dihydroneurosporene is a carotenoid compound characterized by its unique structure and properties. It has the chemical formula and is classified as a non-polymeric compound. This molecule is particularly notable for its role in the photosynthetic processes of certain bacteria, where it serves as an important intermediate in the biosynthesis of more complex carotenoids and pigments. The structure of 1,2-dihydroneurosporene includes multiple conjugated double bonds, contributing to its color and light-absorbing properties, which are essential for its biological functions in photosynthesis .

- Synthesis Reactions: It can be synthesized through the condensation of simpler organic compounds under specific conditions.

- Redox Reactions: In biological systems, it may participate in electron transfer processes, crucial for energy conversion during photosynthesis.

- Decomposition Reactions: Under certain conditions, such as exposure to light or heat, 1,2-dihydroneurosporene can decompose into simpler molecules

1,2-Dihydroneurosporene exhibits significant biological activity primarily related to its role in photosynthesis. It is involved in light-harvesting processes and contributes to the stability of reaction centers in photosynthetic organisms. Its antioxidant properties also play a role in protecting cells from oxidative damage caused by reactive oxygen species generated during photosynthesis . Additionally, studies suggest that carotenoids like 1,2-dihydroneurosporene may have health benefits in humans due to their potential anti-inflammatory and immune-enhancing effects.

The synthesis of 1,2-dihydroneurosporene can be achieved through several methods:

- Biochemical Synthesis: In nature, it is synthesized by certain bacteria through enzymatic pathways involving the condensation of isoprenoid units.

- Chemical Synthesis: Laboratory synthesis can be accomplished via multi-step organic reactions starting from simpler precursors. For instance, the use of Wittig reactions or other carbon-carbon bond-forming reactions can facilitate the assembly of the carotenoid structure .

1,2-Dihydroneurosporene has several applications:

- Biotechnology: It is used in studies related to photosynthesis and energy conversion processes.

- Food Industry: As a pigment, it can be utilized in food products for coloring purposes due to its vibrant hue.

- Cosmetics: Its antioxidant properties make it a candidate for inclusion in skin care products aimed at protecting against UV damage .

Research on the interaction of 1,2-dihydroneurosporene with various biological molecules has revealed insights into its function in photosynthetic organisms. Interaction studies often focus on:

- Protein Binding: Investigations into how 1,2-dihydroneurosporene binds with proteins involved in photosynthesis help elucidate its role within the reaction centers.

- Antioxidant Activity: Studies assessing its ability to quench free radicals provide evidence for its protective roles within biological systems .

Several compounds share structural or functional similarities with 1,2-dihydroneurosporene. A comparison highlights its unique features:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| Neurosporene | Contains fewer double bonds | Precursor to 1,2-dihydroneurosporene |

| Carotenoids (e.g., β-carotene) | Multiple conjugated double bonds | Known for pro-vitamin A activity |

| Lycopene | All-trans configuration | Strong antioxidant properties |

| Astaxanthin | Contains additional hydroxyl groups | Superior antioxidant capacity |

1,2-Dihydroneurosporene is distinguished by its specific arrangement of double bonds and its role as an intermediate in carotenoid biosynthesis. Unlike some other carotenoids that serve as vitamins or have stronger antioxidant properties, 1,2-dihydroneurosporene primarily functions within the context of photosynthetic efficiency and stability .

Molecular Formula and Isomeric Variants

C40H60 Structural Configuration

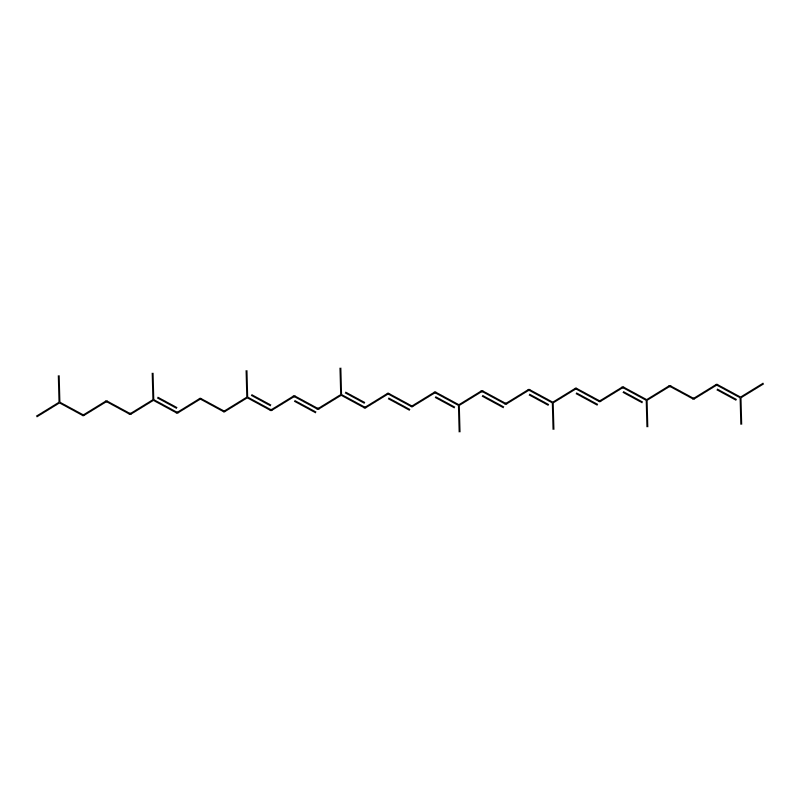

1,2-Dihydroneurosporene is a carotenoid compound with the molecular formula C40H60 and a molecular weight of 540.9 grams per mole [4] [19]. The compound belongs to the class of acyclic carotenoids, characterized by its long conjugated polyene chain containing multiple double bonds [4] [6]. The exact mass of 1,2-dihydroneurosporene is 540.469501 daltons, with the compound classified as a non-polymeric hydrocarbon carotenoid [3] [19].

The structural configuration of 1,2-dihydroneurosporene features a 40-carbon backbone derived from eight isoprene units, arranged in the characteristic carotenoid pattern [31]. The molecule contains 40 heavy atoms with 18 rotatable bonds, contributing to its conformational flexibility [19]. The compound exhibits zero aromatic rings and possesses a topological polar surface area of 0.00 square angstroms, reflecting its entirely hydrophobic nature [19]. The calculated logarithmic partition coefficient (logP) of 13.24 indicates extremely high lipophilicity [19].

The International Union of Pure and Applied Chemistry systematic name for 1,2-dihydroneurosporene is (6E,8E,10E,12E,14E,16E,18E,20E,22E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,8,10,12,14,16,18,20,22,26-undecaene [4] [19]. This nomenclature reflects the trans configuration of the double bonds throughout the conjugated system. The compound's van der Waals molecular volume is calculated at 671.52 cubic angstroms, with a molar refractivity of 185.69 [19].

| Property | Value |

|---|---|

| Molecular Formula | C40H60 [4] |

| Molecular Weight | 540.9 g/mol [4] |

| Exact Mass | 540.469501 Da [19] |

| Heavy Atoms | 40 [19] |

| Rotatable Bonds | 18 [19] |

| logP | 13.24 [19] |

| Van der Waals Volume | 671.52 ų [19] |

Cis/Trans Isomerism (15-cis vs. 15-trans)

1,2-Dihydroneurosporene exhibits geometric isomerism around its double bonds, with the 15-position being particularly significant for biological activity [9] [10] [11]. The compound exists in multiple isomeric forms, including all-trans, 15-cis, and 15-trans configurations, each with distinct structural and functional properties [10] [11] [12].

The all-trans isomer represents the most thermodynamically stable form of 1,2-dihydroneurosporene, designated with PubChem compound identifier 5496946 [4]. This configuration features all double bonds in the trans orientation, resulting in an extended linear molecular geometry [4]. The 15-cis isomer, catalogued as PubChem compound 449581, contains a cis double bond at the 15-position, introducing a bend in the molecular structure [10] [3]. The 15-trans variant, identified as PubChem compound 52941755, maintains the trans configuration at position 15 while potentially differing in other positional arrangements [11].

Carotenoid isomerization can occur through various mechanisms, including light-induced processes, heat exposure, and enzymatic catalysis [12]. The 15-cis isomer of 1,2-dihydroneurosporene has been specifically identified in photosynthetic reaction centers of purple bacteria, particularly in Blastochloris viridis, where it plays a crucial role in energy transfer processes [6] [9]. Research indicates that the 15-cis configuration may provide optimal geometric arrangement for interaction with bacteriochlorophyll molecules in the reaction center complex [9] [35].

The isomeric forms differ in their InChI Key identifiers: the all-trans form bears the identifier NHKJSVKSSGKUCH-XILUKMICSA-N, while the 15-cis isomer is designated NHKJSVKSSGKUCH-DBWJSHEJSA-N, and the 15-trans variant carries NHKJSVKSSGKUCH-HFHFAFRXSA-N [3] [10] [11]. Despite these structural differences, all isomers maintain the same molecular formula and molecular weight [10] [11].

| Isomer | PubChem CID | InChI Key | Biological Context |

|---|---|---|---|

| all-trans | 5496946 [4] | NHKJSVKSSGKUCH-XILUKMICSA-N [19] | Most stable form |

| 15-cis | 449581 [10] | NHKJSVKSSGKUCH-DBWJSHEJSA-N [3] | Reaction center component |

| 15-trans | 52941755 [11] | NHKJSVKSSGKUCH-HFHFAFRXSA-N [2] | Structural variant |

Spectroscopic and Chromatographic Characteristics

The spectroscopic properties of 1,2-dihydroneurosporene are characterized by its extended conjugated double bond system, which imparts distinctive absorption characteristics in the ultraviolet and visible regions [30] [35]. The compound exhibits strong absorption in the 400-550 nanometer range, typical of carotenoids with extensive conjugation [38] [35].

Nuclear magnetic resonance spectroscopy provides detailed structural information for 1,2-dihydroneurosporene characterization [16] [20]. Proton nuclear magnetic resonance spectra typically reveal characteristic signals corresponding to the vinyl protons of the conjugated system, methyl substituents, and saturated carbon positions [16]. Carbon-13 nuclear magnetic resonance spectroscopy allows for precise identification of the carbon framework, with distinct chemical shifts observed for the conjugated carbons versus the saturated methylene and methyl carbons [16] [20].

High-performance liquid chromatography analysis of 1,2-dihydroneurosporene employs reverse-phase separation methods, typically utilizing C18 columns with acetonitrile-water mobile phases [7] [15]. The compound demonstrates characteristic retention behavior consistent with its high lipophilicity, requiring high organic solvent concentrations for elution [7]. Chromatographic detection is commonly performed using ultraviolet-visible absorption detectors monitoring at wavelengths corresponding to the carotenoid absorption maxima [7] [18].

Mass spectrometry analysis reveals the molecular ion peak at mass-to-charge ratio 540.47, consistent with the molecular formula C40H60 [3] [19]. Collision-induced dissociation patterns provide structural information through characteristic fragmentation pathways typical of carotenoid compounds [3]. The predicted collision cross sections for various adduct ions have been calculated, with the protonated molecular ion showing a value of 236.8 square angstroms [3].

| Analytical Method | Key Characteristics |

|---|---|

| Ultraviolet-Visible | Absorption 400-550 nm [38] |

| Proton Nuclear Magnetic Resonance | Vinyl and methyl proton signals [16] |

| Carbon-13 Nuclear Magnetic Resonance | Conjugated vs. saturated carbon differentiation [16] |

| High-Performance Liquid Chromatography | C18 reverse-phase separation [7] |

| Mass Spectrometry | Molecular ion at 540.47 m/z [3] |

Comparative Analysis with Neurosporene and Related Carotenoids

1,2-Dihydroneurosporene exhibits distinct structural and functional relationships with other carotenoids in the biosynthetic pathway, particularly neurosporene, from which it is directly derived [6] [24]. Neurosporene, with molecular formula C40H58 and molecular weight 538.9 grams per mole, serves as the immediate precursor to 1,2-dihydroneurosporene through enzymatic reduction of the 1,2-double bond [21] [22] [24].

The structural difference between neurosporene and 1,2-dihydroneurosporene lies in the saturation state at the 1,2-position [6] [24]. Neurosporene contains eleven conjugated double bonds, while 1,2-dihydroneurosporene possesses ten double bonds due to the saturated 1,2-bond [21] [22]. This reduction results in a molecular weight increase of 2 daltons and altered spectroscopic properties [21] [4].

1,2-Dihydrolycopene represents another closely related compound, sharing the same molecular formula C40H60 with 1,2-dihydroneurosporene but differing in the overall conjugation pattern [6] [30]. Both compounds result from 1,2-reduction of their respective precursors, lycopene and neurosporene [6]. Research indicates that 1,2-dihydrolycopene and 1,2-dihydroneurosporene coexist in certain purple photosynthetic bacteria, with 1,2-dihydroneurosporene typically representing the major carotenoid component [6] [15].

The carotenoid biosynthesis pathway demonstrates the metabolic relationships among these compounds [24] [33]. Phytoene undergoes sequential desaturation reactions to form various intermediates, including neurosporene, which can then be converted to 1,2-dihydroneurosporene through the action of carotenoid 1,2-reductase enzymes [6] [24]. This enzymatic system has been characterized in green sulfur bacteria and purple photosynthetic bacteria [6].

Comparative analysis of absorption properties reveals that 1,2-dihydroneurosporene and 1,2-dihydrolycopene exhibit identical spectral characteristics to their non-reduced counterparts, neurosporene and lycopene, respectively [6]. This observation suggests that the 1,2-reduction does not significantly alter the electronic properties of the conjugated system [6]. However, the structural modification may impact molecular flexibility and membrane interactions [6].

| Compound | Formula | Molecular Weight | Double Bonds | Structural Relationship |

|---|---|---|---|---|

| 1,2-Dihydroneurosporene | C40H60 [4] | 540.9 g/mol [4] | 10 | 1,2-Reduced neurosporene |

| Neurosporene | C40H58 [21] | 538.9 g/mol [21] | 11 | Direct precursor |

| 1,2-Dihydrolycopene | C40H60 [6] | 540.9 g/mol [6] | 10 | 1,2-Reduced lycopene |

| Lycopene | C40H56 [32] | 536.9 g/mol [32] | 11 | Linear carotenoid |

| β-Carotene | C40H56 [29] | 536.9 g/mol [29] | 11 | Bicyclic carotenoid |

Role of BchO/CruI in Green Sulfur Bacteria

The enzymatic reduction of neurosporene to form 1,2-dihydroneurosporene represents a specialized biochemical transformation that occurs in select photosynthetic bacteria. In green sulfur bacteria, particularly Chlorobaculum tepidum, this reaction is catalyzed by the enzyme BchO, which has been renamed CruI to reflect its role in carotenoid biosynthesis rather than bacteriochlorophyll synthesis [1] [2].

CruI belongs to the FixC family of flavoproteins and represents a paralog of the bacteriochlorophyll biosynthesis enzyme BchP [1] [2]. The genome of Chlorobaculum tepidum contains two paralogous genes encoding members of this flavoprotein family: bchP, which encodes an enzyme involved in bacteriochlorophyll biosynthesis, and bchO (now designated cruI), which catalyzes the formation of 1,2-dihydrocarotenoids [1] [2]. These enzymes are members of the larger NAD(P)-binding Rossmann fold superfamily and function as electron-transfer, flavin-dependent reductases [1] [2].

The catalytic mechanism of CruI involves the reduction of the 1,2 carbon-carbon double bond in carotenoid substrates. When bchO is heterologously expressed in a neurosporene-producing mutant of the purple bacterium Rhodobacter sphaeroides, the encoded protein successfully catalyzes the formation of 1,2-dihydroneurosporene [1] [2]. This demonstrates that CruI can act as a carotenoid 1,2-reductase and is not involved in bacteriochlorophyll biosynthesis, unlike its paralog BchP [1] [2].

Disruption of the bchO gene in Chlorobaculum tepidum completely abolishes the production of 1′,2′-dihydrochlorobactene while leaving the synthesis of all other carotenoids unaffected [1] [2]. This specificity indicates that CruI plays a dedicated role in the reduction of the 1′,2′ double bond in carotenoids of green sulfur bacteria [1] [2]. The enzyme exhibits substrate specificity for neurosporene and chlorobactene, converting these precursors to their corresponding 1,2-dihydro derivatives [1] [2].

The brown-colored green sulfur bacterium Chlorobaculum limnaeum contains multiple CruI paralogs (CruI1-3), with CruI1 showing the highest activity when expressed in heterologous systems [1] [2]. When bchO1 from C. limnaeum is expressed in R. sphaeroides, it accumulates 1,2-dihydroneurosporene at levels comparable to neurosporene and also produces both 15,15′-cis-1,2-dihydroneurosporene and 1,2-dihydrolycopene [1] [2]. This broader substrate range and higher activity suggest that different CruI paralogs may have evolved distinct catalytic properties.

Alternative Reductases in Blastochloris viridis

The purple phototrophic bacterium Blastochloris viridis represents the only organism outside the green sulfur bacteria documented to produce 1,2-dihydrocarotenoids [1] [2] [3]. This organism utilizes 1,2-dihydroneurosporene as its major carotenoid, with the 15,15′-cis isomer found in the reaction center, and 1,2-dihydrolycopene detected as a minor pigment [1] [2] [3].

Significantly, the genome of Blastochloris viridis does not contain a cruI gene, indicating that a second 1,2-carotenoid reductase, structurally unrelated to CruI, must exist in nature [1] [2] [4]. This independent evolution of unrelated enzymes catalyzing the same reaction exemplifies convergent evolution in photosynthetic pigment biosynthesis pathways [1] [2].

To investigate whether BchP in B. viridis functions as a bifunctional bacteriochlorophyll/carotenoid reductase, researchers deleted the bchP gene and analyzed the resulting mutant [1] [2]. The deletion resulted in shifts in retention times for both bacteriochlorophyll b and bacteriopheophytin b peaks, consistent with esterification by geranylgeraniol rather than phytol [1] [2]. However, carotenoid analysis revealed that both 1,2-dihydroneurosporene and 1,2-dihydrolycopene were still detected in the mutant, indicating that BchP is not responsible for 1,2-dihydrocarotenoid production in this organism [1] [2].

The alternative reductase in Blastochloris viridis remains unidentified, and its catalytic mechanism, cofactor requirements, and regulatory control are unknown [1] [2]. The enzyme appears to be essential for this obligate phototroph, as 1,2-dihydroneurosporene serves as the major carotenoid [3]. The reduction of the 1,2 carbon-carbon bonds may be structurally rather than spectrally important, as 1,2-dihydroneurosporene and 1,2-dihydrolycopene have identical spectral properties to their unreduced counterparts [1] [2]. The saturation of this bond would make the carotenoid more flexible at the reduced end, which may be required for assembly of the reaction center-light harvesting 1 complex [1] [2].

Genetic Regulation and Gene Clusters

The biosynthesis of 1,2-dihydroneurosporene is embedded within the broader regulatory networks that control photosynthetic pigment production in anoxygenic phototrophs. These regulatory systems ensure coordinated expression of genes involved in bacteriochlorophyll and carotenoid synthesis, maintaining the proper stoichiometry of pigments required for functional photosynthetic complexes [5] [6].

In purple photosynthetic bacteria such as Rhodobacter capsulatus, the RegA two-component system serves as a master regulator of photosynthetic gene expression [6]. RegA directly controls the expression of multiple operons involved in both bacteriochlorophyll and carotenoid biosynthesis, including the bchEJG-orf428-bchP-idi operon, which encodes numerous enzymes in bacteriochlorophyll a biosynthesis and an enzyme involved in carotenoid biosynthesis [6]. The regulatory protein also controls the divergent crtA-bchIDO and crtIBK operons, providing a mechanism for coordinating bacteriochlorophyll a and spheroidenone biosynthesis [6].

The organization of photosynthetic genes in clusters facilitates coordinated regulation and has been observed across diverse anoxygenic phototrophs [5] [7]. Photosynthesis gene clusters are typically 35-50 kilobase superoperons containing approximately 40 genes required for the biosynthesis of bacteriochlorophyll, carotenoids, photosynthetic reaction complexes, and light-harvesting complexes [5]. These clusters exhibit different arrangements based on the combination of conserved regions, but generally maintain the same core gene content across different bacterial species [5] [7].

In aerobic anoxygenic phototrophs within the Roseobacter clade, photosynthesis gene clusters can be located on extrachromosomal replicons such as plasmids or chromids [5]. The patchy distribution of photosynthetic capability within this clade has been explained by gain and loss of these gene clusters through horizontal gene transfer mediated by extrachromosomal replicons [5]. This mechanism allows for the rapid acquisition or loss of photosynthetic metabolism depending on environmental conditions [5].

The carotenoid biosynthesis genes within these clusters typically include crtE (geranylgeranyl diphosphate synthase), crtI (phytoene desaturase), crtB (phytoene synthase), and various genes encoding carotenoid-modifying enzymes [8] [9]. The organization of these genes varies among different organisms, with some containing additional genes such as idi (isopentenyl diphosphate isomerase) that can increase carotenoid production by enhancing precursor availability [9].

Green sulfur bacteria exhibit their own distinct patterns of gene organization for photosynthetic pigment synthesis [10]. In Chlorobium vibrioforme, genes encoding the subunits of magnesium chelatase (bchI, bchD, and bchH) are clustered with genes involved in the early steps of tetrapyrrole biosynthesis (hemA, hemB, hemC, and hemD) [10]. This clustering pattern differs from that observed in purple bacteria, suggesting distinct evolutionary pressures and regulatory requirements in green sulfur bacteria [10].

Biosynthetic Pathway Interactions with Bacteriochlorophyll Synthesis

The biosynthesis of 1,2-dihydroneurosporene is intricately linked with bacteriochlorophyll synthesis pathways through shared regulatory mechanisms, common precursors, and coordinated gene expression [11] [12] [13]. This integration ensures that carotenoid and bacteriochlorophyll production are balanced to support the assembly and function of photosynthetic complexes [11] [12].

Both carotenoid and bacteriochlorophyll synthesis pathways utilize geranylgeranyl pyrophosphate as a common precursor molecule [11] [12] [13]. In bacteriochlorophyll synthesis, geranylgeranyl pyrophosphate is esterified to bacteriochlorophyllide by bacteriochlorophyll synthase (BchG) and subsequently reduced by geranylgeranyl reductase (BchP) to produce the phytol tail [11] [12]. The reduction reaction catalyzed by BchP involves the sequential reduction of three carbon-carbon double bonds in the isoprenoid alcohol attached to the bacteriochlorin macrocycle [1] [2].

The evolutionary relationship between BchP and CruI reflects the modular nature of photosynthetic pigment biosynthesis [1] [2]. Both enzymes belong to the FixC family of flavoproteins and catalyze similar reduction reactions, albeit on different substrates [1] [2]. Phylogenetic analysis suggests that CruI may have arisen through horizontal gene transfer from purple photosynthetic bacteria, followed by functional divergence to acquire carotenoid 1,2-reductase activity [1] [2]. This evolutionary scenario illustrates how gene duplication and functional specialization can generate new enzymatic capabilities within existing biosynthetic networks [1] [2].

The coordinate regulation of bacteriochlorophyll and carotenoid synthesis is exemplified by the RegA regulatory system in purple bacteria [6]. RegA binding sites are positioned to allow simultaneous control of operons encoding enzymes for both pathways, ensuring proportional synthesis of these essential photosynthetic components [6]. The crtA-bchIDO operon encodes spheroidene monooxygenase for carotenoid biosynthesis alongside two subunits of magnesium chelatase, the first enzyme specific to the bacteriochlorophyll branch of tetrapyrrole biosynthesis [6]. This arrangement allows RegA to coordinately regulate the partitioning of tetrapyrroles into the magnesium branch while simultaneously controlling carotenoid modifications [6].

In Blastochloris viridis, the production of 1,2-dihydrocarotenoids occurs alongside the synthesis of bacteriochlorophyll b, a pigment with highly red-shifted absorption properties [14] [3]. The organism utilizes both 1,2-dihydroneurosporene and 1,2-dihydrolycopene as carotenoids, with the major carotenoid being 1,2-dihydroneurosporene [1] [2] [3]. The flexibility introduced by 1,2-dihydro modification may be critical for proper assembly of the reaction center-light harvesting 1 complex in this organism [1] [2].

The engineering of complete biosynthetic pathways in heterologous hosts has demonstrated the feasibility of coordinating bacteriochlorophyll and carotenoid synthesis [11] [13]. Expression of 18 genes enabled Escherichia coli to produce bacteriochlorophyll a, and additional expression of carotenoid biosynthesis genes allowed simultaneous production of both bacteriochlorophyll a and neurosporene [11] [13]. This achievement represents proof of principle for integrating various cofactor biosynthetic modules into heterotrophic platforms for photosystem assembly [11] [13].

The interaction between 1,2-dihydrocarotenoid formation and bacteriochlorophyll synthesis extends to the assembly and stability of photosynthetic complexes [3]. In the light-harvesting reaction center core complex of Blastochloris viridis, carotenoid-to-bacteriochlorophyll energy transfer occurs through specific pathways that depend on the structural properties of both pigment types [3]. The overall efficiency of energy transfer from 1,2-dihydroneurosporene and 1,2-dihydrolycopene to bacteriochlorophyll b has been measured at approximately 27% and 36%, respectively [3]. These transfer efficiencies are achieved through distinct energetic pathways, with 1,2-dihydrolycopene transferring energy via the S2 → Qx channel and 1,2-dihydroneurosporene utilizing both S1 → Qy and S2 → Qx channels [3].